molecular formula C8H10BrNO2 B8394996 2-Bromo-6-methyl-4-ethoxy-pyridine 1-oxide

2-Bromo-6-methyl-4-ethoxy-pyridine 1-oxide

Cat. No. B8394996
M. Wt: 232.07 g/mol
InChI Key: FBDAGIXMRBDFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260441B2

Procedure details

2-Bromo-6-methyl-4-nitro-pyridine 1-oxide (1 g, 4.3 mmol) was dissolved in ethanol (anhydrous, 50 ml), and sodium ethoxide (21% in ethanol, 1.4 ml, 4.3 mmol) was added dropwise with stirring. The mixture was stirred at room temperature overnight, concentrated under reduced pressure, the residue was taken up in DCM (50 ml), the mixture was washed with water (50 ml), dried (sodium sulfate) and concentrated under reduced pressure to yield 0.84 g of brown yellow crystals (3.6 mmol, 84%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([CH3:11])[N+:3]=1[O-:12].[O-:13][CH2:14][CH3:15].[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([O:13][CH2:14][CH3:15])[CH:5]=[C:4]([CH3:11])[N+:3]=1[O-:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the mixture was washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=[N+](C(=CC(=C1)OCC)C)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.